8S-Cabergoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

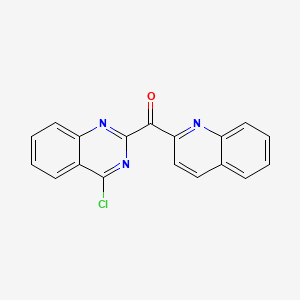

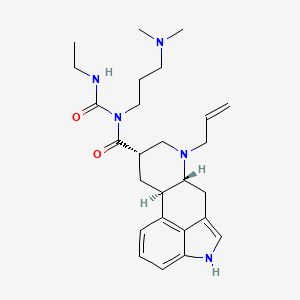

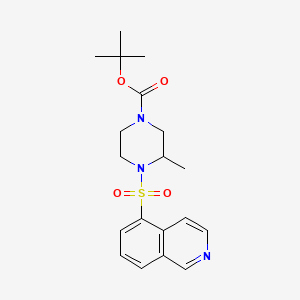

European pharmacopoeial impurities A, B, C, and D of cabergoline were synthesized using Ergocryptine as a starting material . The synthesis was accomplished via two approaches, different in length and stereochemical outcome .Molecular Structure Analysis

The molecular formula of 8S-Cabergoline is C26H37N5O2 . It contains a urea moiety and an amide group which are sensitive to degradation by hydrolysis as well as an alkene bond that is susceptible to oxidation .Chemical Reactions Analysis

Cabergoline was found to be highly sensitive to all studied conditions except thermal degradation with the production of three major degradation products . These were isolated and identified using IR and MS analyses .Physical And Chemical Properties Analysis

The molecular weight of this compound is 451.6 . It has a melting point of 78-83°C . It is soluble in Chloroform and Methanol . It appears as an off-white solid .科学的研究の応用

Dopaminergic Mechanism and Prolactin Suppression

Cabergoline's primary mechanism involves acting as a long-acting dopamine agonist with a high affinity for D2 receptors, effectively suppressing prolactin secretion. This action restores gonadal function in conditions like hyperprolactinemic amenorrhea, showcasing its superiority over other treatments like bromocriptine in terms of effectiveness and patient tolerance (Webster et al., 1994), (Verhelst et al., 1999).

Application in Neurological Disorders

Studies have explored Cabergoline's potential in treating neurological conditions like Parkinson's disease and restless legs syndrome. Its long half-life and specificity to D2 receptors make it a favorable option in managing these disorders, offering significant improvements in patient outcomes (Hutton et al., 1996), (Zucconi et al., 2003).

Impact on Tumor Management

Cabergoline demonstrates effectiveness in reducing tumor size, particularly in prolactin-secreting macroadenomas. Its ability to normalize prolactin levels and induce tumor shrinkage highlights its potential as a therapeutic option in managing prolactinomas and other related conditions (Biller et al., 1996).

Reproductive Health

The application of Cabergoline extends into reproductive health, where it enhances gonadal function and fertility in patients with hyperprolactinemia. Its efficacy in improving seminal fluid parameters and sexual function in males with prolactinoma underscores its role in addressing reproductive disorders (De Rosa et al., 1998).

Psychological Well-being

Emerging research indicates Cabergoline's antidepressant-like properties, suggesting its role in enhancing brain-derived neurotrophic factor signaling and potentially improving mental health outcomes (Chiba et al., 2010).

Safety Profile and Tolerability

Despite concerns regarding fibrotic adverse reactions, studies have shown that Cabergoline, when used in the treatment of hyperprolactinemia and acromegaly, does not significantly increase the risk of such events. This finding supports its safety profile in long-term therapeutic applications (Lafeber et al., 2010).

作用機序

Target of Action

8S-Cabergoline primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion from the anterior pituitary gland . By acting on these receptors, this compound effectively suppresses prolactin secretion, which can restore gonadal function in conditions like hyperprolactinemic amenorrhea.

Mode of Action

This compound acts as a long-acting dopamine agonist . It binds to the dopamine D2 receptors, which are functionally linked to G proteins Giα . This binding suppresses the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cAMP concentrations . This interaction results in the suppression of high intrinsic secretory activity, prolactin gene expression, and lactotroph proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine signaling pathway . By acting as an agonist at the dopamine D2 receptors, this compound inhibits the release of prolactin from the pituitary gland. This action effectively lowers prolactin levels, impacting the downstream effects related to prolactin’s role in the body, such as lactation and reproductive health.

Pharmacokinetics

The absolute bioavailability of Cabergoline is unknown . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of prolactin secretion from the pituitary gland . This leads to a decrease in prolactin levels in the body, which can have various effects depending on the individual’s health condition. For example, in patients with hyperprolactinemia, this can lead to the restoration of normal menstrual cycles and fertility. Additionally, recent studies suggest that this compound may have anti-tumor effects, potentially suppressing tumor cell proliferation and inducing cell death .

Safety and Hazards

生化学分析

Biochemical Properties

8S-Cabergoline interacts with dopamine D2 receptors, acting as a long-acting dopamine agonist. This interaction suppresses prolactin secretion, restoring gonadal function in conditions like hyperprolactinemic amenorrhea.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it suppresses LH receptor expression and Estradiol (E2) secretion in primary cultures of rat ovarian granulosa cells by inhibiting cAMP production induced by FSH stimulation . It also demonstrates effectiveness in reducing tumor size, particularly in prolactin-secreting macroadenomas.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a dopamine agonist. It binds to dopamine D2 receptors, effectively suppressing prolactin secretion. This binding interaction leads to inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations .

Temporal Effects in Laboratory Settings

This compound has been found to be highly sensitive to all studied conditions except thermal degradation. It contains a urea moiety and an amide group which are sensitive to degradation by hydrolysis, as well as an alkene bond that is susceptible to oxidation.

Metabolic Pathways

This compound is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Cytochrome P450-mediated metabolism is minimal .

Transport and Distribution

It is known that cabergoline is extensively distributed into body tissues, including the brain .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its extensive distribution into body tissues, it can be inferred that it may localize in various subcellular compartments .

特性

IUPAC Name |

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-XKCSPQBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)